4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C18H19N7O2 and its molecular weight is 365.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methyl group, a nitro group attached to a pyrazole ring, and a phenylpiperazine moiety. This structural configuration is significant for its biological activity, allowing interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Similar Compound A | A549 (lung cancer) | 49.85 | |
Similar Compound B | HCT116 (colon cancer) | 7.5 |
These findings indicate that modifications in the pyrazole and piperazine structures can enhance anticancer efficacy.
2. Anti-inflammatory Activity
The compound's anti-inflammatory properties are notable, with studies showing that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 93% inhibition of IL-6 at concentrations as low as 10 µM compared to standard drugs like dexamethasone, which achieved 86% inhibition at higher concentrations .
3. Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial effects. In vitro studies revealed that some compounds demonstrated promising results against bacterial strains such as E. coli and Bacillus subtilis. The antimicrobial activity was assessed using standard drugs for comparison:
Compound | Target Organism | Concentration (µg/mL) | Inhibition (%) |
---|---|---|---|
Compound C | E. coli | 40 | 85 |
Compound D | Bacillus subtilis | 40 | 90 |
These results suggest that the incorporation of specific functional groups in the pyrazole ring can enhance antimicrobial efficacy .
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have shown potential as inhibitors of kinases involved in cancer progression, such as Aurora-A kinase .
- Cytokine Modulation : The anti-inflammatory effects may arise from the modulation of cytokine production, leading to reduced inflammation and tumor growth .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a closely related pyrazole derivative on human lung cancer cells (A549). The compound exhibited significant growth inhibition with an IC50 value of 49.85 µM, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in a model of acute inflammation. Results indicated that treatment led to a substantial decrease in TNF-α levels, demonstrating the compound's therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
4-methyl-2-(4-nitropyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-14-11-17(21-18(20-14)24-13-16(12-19-24)25(26)27)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYHPVSAEKGSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.